molecular formula C26H25ClN2 B10920364 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazole

4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazole

Cat. No.: B10920364
M. Wt: 400.9 g/mol
InChI Key: ICQGXSZCNFWECA-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its three phenyl groups substituted with methyl and chloro groups, making it a unique and potentially useful molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include:

    Solvents: Common solvents such as ethanol, methanol, or acetonitrile.

    Catalysts: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide.

    Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.

Industrial Production Methods

Industrial production methods may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: Halogen exchange reactions with nucleophiles such as sodium iodide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions may produce various halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and biological pathways.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C26H25ClN2

Molecular Weight

400.9 g/mol

IUPAC Name

4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-methylphenyl)pyrazole

InChI

InChI=1S/C26H25ClN2/c1-16-7-6-8-23(13-16)29-26(22-12-10-18(3)20(5)15-22)24(27)25(28-29)21-11-9-17(2)19(4)14-21/h6-15H,1-5H3

InChI Key

ICQGXSZCNFWECA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)C)C)Cl)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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